molecular formula C17H23N5OS B11481672 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B11481672
M. Wt: 345.5 g/mol
InChI Key: GYAHGERXZBDXRS-UHFFFAOYSA-N
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Description

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is a complex organic compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrrole ring can be synthesized using a Paal-Knorr synthesis involving the cyclization of a 1,4-dicarbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols .

Scientific Research Applications

2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide apart from similar compounds is its unique combination of imidazole and pyrrole moieties, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C17H23N5OS/c1-5-6-7-14-12(4)20-17(21-14)24-9-15(23)22-16-13(8-18)10(2)11(3)19-16/h19H,5-7,9H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

GYAHGERXZBDXRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC2=C(C(=C(N2)C)C)C#N)C

Origin of Product

United States

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